REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:6]([C:7](O)=[O:8])[C:5]([NH:11][CH2:12][CH3:13])=[CH:4][CH:3]=1.[C:14]([OH:17])(=O)[CH3:15]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:10]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:11]([CH2:12][CH3:13])[C:14](=[O:17])[CH:15]=[C:7]2[OH:8]
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Name
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|
Quantity
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13.1 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(C(=O)O)=C1)NCC
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Name
|
|
Quantity
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35 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Name
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ice water
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The precipitated red oil was separated
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Name
|
|
Type
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product
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Smiles
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ClC=1C=C2C(=CC(N(C2=CC1)CC)=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |